molecular formula C16H13Cl2NO3 B5746141 ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate

ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate

Cat. No. B5746141
M. Wt: 338.2 g/mol
InChI Key: RQUWGSGJSBOYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate, also known as ethyl 2,3-dichloro-N-(4-ethoxyphenyl)benzamide, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that can affect biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate 4-[(2,3-dichlorobenzoyl)amino]benzoate involves binding to a specific site on proteins, which can affect their function and interactions with other proteins. This compound has been shown to bind to the hydrophobic pocket of the FK506-binding protein (FKBP) and inhibit its peptidyl-prolyl isomerase (PPIase) activity. This inhibition can affect the folding and stability of proteins that are regulated by FKBP, such as the androgen receptor and the glucocorticoid receptor.
Biochemical and Physiological Effects:
Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been found to have various biochemical and physiological effects, including the inhibition of PPIase activity, the modulation of protein-protein interactions, and the potential therapeutic effects for various diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential therapeutic agent for prostate cancer and other hormone-dependent cancers.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate 4-[(2,3-dichlorobenzoyl)amino]benzoate in lab experiments include its specificity for binding to a specific site on proteins, its potential therapeutic effects for various diseases, and its usefulness as a tool for studying protein-protein interactions. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic effects.

Future Directions

There are several future directions for research on ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate 4-[(2,3-dichlorobenzoyl)amino]benzoate, including the exploration of its potential therapeutic effects for various diseases, the development of more specific and potent analogs, and the investigation of its mechanism of action in more detail. Additionally, this compound could be studied for its potential applications in other areas of scientific research, such as in the development of new diagnostic tools or in the study of protein folding and stability.

Synthesis Methods

Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is synthesized using a multi-step process that involves the reaction of 2,3-dichlorobenzoic acid with ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethyl 4-[(2,3-dichlorobenzoyl)amino]benzoateaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate 4-[(2,3-dichlorobenzoyl)amino]benzoate in a high yield and purity.

Scientific Research Applications

Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been studied for its potential applications in scientific research, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases. This compound has been found to bind to a specific site on proteins, which can affect their function and interactions with other proteins. This property makes ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate 4-[(2,3-dichlorobenzoyl)amino]benzoate a useful tool for studying protein-protein interactions in various biological processes.

properties

IUPAC Name

ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-6-8-11(9-7-10)19-15(20)12-4-3-5-13(17)14(12)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUWGSGJSBOYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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